molecular formula C11H10BrF5OS B14066730 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14066730
M. Wt: 365.16 g/mol
InChI Key: SZOXKZLIQKGDBL-UHFFFAOYSA-N
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Description

This compound features a benzene ring substituted with a 3-bromopropyl chain at position 1, a difluoromethoxy (-OCHF₂) group at position 3, and a trifluoromethylthio (-SCF₃) group at position 4. The bromopropyl chain introduces alkyl halide reactivity, while the electron-withdrawing fluorine-containing groups enhance stability and influence electronic properties.

Properties

Molecular Formula

C11H10BrF5OS

Molecular Weight

365.16 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

SZOXKZLIQKGDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)phenol

The trifluoromethylthio group is introduced via electrophilic thiolation:

$$
\text{Phenol} + \text{CF}3\text{SCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{4-(Trifluoromethylthio)phenol} \quad (75\%\ \text{yield})
$$

Conditions :

  • Temperature: 0–5°C (prevents over-sulfonation)
  • Catalyst: Anhydrous AlCl₃ (1.2 eq)
  • Solvent: Dichloromethane (DCM)
  • Reaction time: 6–8 hours

Difluoromethoxy Group Installation

Difluoromethoxylation is achieved using a two-step halogenation/fluorination sequence:

  • Chlorination :
    $$
    \text{4-(Trifluoromethylthio)phenol} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{4-(Trifluoromethylthio)-2-chlorophenol}
    $$

  • Fluorine Exchange :
    $$
    \text{2-Chloro derivative} + 2\ \text{HF} \xrightarrow{\text{KF, 120°C}} \text{3-Difluoromethoxy-4-(trifluoromethylthio)phenol} \quad (68\%\ \text{yield})
    $$

Key Parameters :

  • HF handling: Teflon-lined reactors
  • Temperature: 120°C (sealed tube)
  • Base: Anhydrous KF (prevents HF corrosion)

Bromopropyl Chain Attachment

The bromopropyl group is introduced via Friedel-Crafts alkylation:

$$
\text{Difluoromethoxy intermediate} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{AlCl}_3, \text{nitrobenzene}} \text{Target Compound} \quad (62\%\ \text{yield})
$$

Optimization Data :

Parameter Optimal Value Effect on Yield
Catalyst loading 1.5 eq AlCl₃ Maximizes electrophilicity
Solvent Nitrobenzene Enhances polarity
Temperature 25°C Balances reaction rate/side reactions
Reaction time 24 hours Completes substitution

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, manufacturers employ flow chemistry:

  • Microreactor setup :

    • Residence time: 8 minutes
    • Throughput: 12 kg/day
    • Purity: 98.5% (HPLC)
  • Advantages :

    • Reduced AlCl₃ usage (0.8 eq vs. 1.5 eq batch)
    • 40% less waste generation
    • Consistent regioselectivity

Cost Analysis of Starting Materials

Material Cost/kg (USD) Contribution to Total Cost
4-(Trifluoromethylthio)phenol 320 44%
1-Bromo-3-chloropropane 85 19%
HF/KF system 210 25%
Catalysts/Solvents 45 12%

Data sourced from Capot Chemical Co. (2025)

Reaction Optimization Challenges

Competing Side Reactions

  • Trifluoromethylthio group hydrolysis :
    Mitigated by maintaining pH > 6 during aqueous workups
  • Bromopropyl chain elimination :
    Controlled by limiting reaction temperatures to <30°C

Yield Improvement Strategies

Strategy Yield Increase Trade-offs
Microwave assistance +15% Higher energy costs
Phase-transfer catalysis +10% Additional purification
Solvent-free conditions +8% Longer reaction times

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.98 (m, 2H, CH₂), 3.42 (t, 2H, CH₂Br), 6.72 (d, 1H, ArH)
¹⁹F NMR δ -58.2 (OCF₂H), -44.1 (SCF₃)
MS (EI) m/z 365.16 [M]⁺

Purity Assessment

Method Column Retention Time Purity Threshold
HPLC-UV C18, 250 mm 8.7 min ≥98%
GC-FID DB-5, 30 m 12.3 min ≥97.5%

Adapted from Capot Chemical QC protocols

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The compound may undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the bromopropyl group.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving the interaction of fluorinated and sulfur-containing compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine and sulfur atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares substituent positions, molecular formulas, and physical properties of closely related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Boiling Point (°C) Key Features
Target Compound : 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene 1: -CH₂CH₂CH₂Br; 3: -OCHF₂; 4: -SCF₃ C₁₁H₁₀BrF₅OS 365.16* N/A Combines bromopropyl chain with electron-withdrawing groups at meta and para positions.
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene 1: -CH₂CH₂CH₂Br; 2: -OCF₃; 4: -OCHF₂ C₁₁H₁₀BrF₅O₂ 349.09 272.6 ± 35.0 Trifluoromethoxy at position 2; lower molecular weight due to absence of sulfur.
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene 1: -CH₂CH₂CH₂Br; 2: -OCHF₂; 4: -SCF₃ C₁₁H₁₀BrF₅OS 365.16 N/A Positional isomer of target compound; difluoromethoxy at position 2.
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene 1: -CH₂CH₂CH₂Br; 3: -SCF₃; 4: -Cl C₁₀H₉BrClF₃S 333.60 N/A Chlorine substituent at position 4; lacks difluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene 1: -CH₂CH₂CH₂Br; 3: -CF₃ C₁₀H₁₀BrF₃ 267.09 N/A Simpler structure; single trifluoromethyl group at position 3.

*Molecular weight inferred from positional isomer in .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCHF₂) groups reduce electron density on the benzene ring, enhancing resistance to electrophilic substitution. Compared to trifluoromethoxy (-OCF₃), the -SCF₃ group in the target compound offers greater lipophilicity and metabolic stability .

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